molecular formula C23H19BrN4O3 B11225980 N-(3-bromophenyl)-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide

N-(3-bromophenyl)-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide

Cat. No.: B11225980
M. Wt: 479.3 g/mol
InChI Key: KHQNAKLXIWRRRW-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenyl group, a dimethyl-dioxo-pyrido-pyrimidinyl core, and an acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[2,3-d]pyrimidin-2,4-dione core, followed by the introduction of the bromophenyl group and the acetamide moiety. Common reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

N-(3-bromophenyl)-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethyl-phenyl)-3,4,5-trimethoxy-benzamide
  • N-(2-ethoxy-phenyl)-3,4,5-trimethoxy-benzamide
  • N-(4-phenoxyphenyl)-3,4,5-trimethoxy-benzamide

Uniqueness

N-(3-bromophenyl)-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide is unique due to its specific structural features, such as the bromophenyl group and the pyrido[2,3-d]pyrimidin-2,4-dione core. These features confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H19BrN4O3

Molecular Weight

479.3 g/mol

IUPAC Name

N-(3-bromophenyl)-2-(5,7-dimethyl-2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C23H19BrN4O3/c1-14-11-15(2)25-21-20(14)22(30)27(23(31)28(21)18-9-4-3-5-10-18)13-19(29)26-17-8-6-7-16(24)12-17/h3-12H,13H2,1-2H3,(H,26,29)

InChI Key

KHQNAKLXIWRRRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)Br)C

Origin of Product

United States

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